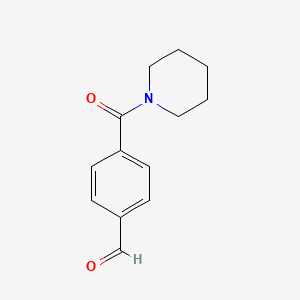

4-(Piperidine-1-carbonyl)benzaldehyde

Description

Contextualization of Benzaldehyde (B42025) and Piperidine (B6355638) Scaffolds in Synthetic Chemistry

Benzaldehyde and piperidine represent two of the most fundamental and widely utilized structural motifs in synthetic chemistry and drug discovery. Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are cornerstone building blocks for a vast array of organic compounds. The aldehyde functional group is highly versatile, participating in numerous reactions such as nucleophilic additions, condensations (e.g., Knoevenagel, Wittig), and reductive aminations, which allow for the facile construction of molecular complexity. Derivatives of benzaldehyde are precursors to pharmaceuticals, agrochemicals, dyes, and fragrances.

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. It is prevalent in a large number of natural alkaloids and synthetic pharmaceuticals. The inclusion of a piperidine ring in a molecule can significantly influence its physicochemical properties, such as basicity, lipophilicity, and solubility, which in turn affects its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for optimized interactions with biological targets. Introducing chiral piperidine scaffolds can also enhance biological activity and selectivity while potentially improving pharmacokinetic properties.

Significance of Amide Functionalization in Novel Compound Synthesis

The amide bond is one of the most important functional groups in chemistry and biology, most notably forming the backbone of peptides and proteins. In the synthesis of novel compounds, particularly for pharmaceutical applications, amide functionalization is a critical strategy. The amide group is exceptionally stable under physiological conditions due to resonance delocalization, making it a reliable linker to connect different molecular fragments.

This stability, combined with its ability to act as both a hydrogen bond donor (for secondary amides) and acceptor (via the carbonyl oxygen), allows amide-containing molecules to form strong and specific interactions with biological receptors and enzymes. The planarity of the amide bond imposes conformational constraints on a molecule, which can be advantageous in designing compounds with high target affinity and selectivity. The synthesis of amides is a foundational transformation in medicinal chemistry, often achieved by reacting a carboxylic acid derivative with an amine, a method central to the conceptual synthesis of 4-(Piperidine-1-carbonyl)benzaldehyde from a 4-carboxybenzaldehyde precursor and piperidine.

Overview of Research Trajectories for Complex Benzaldehyde Derivatives

Research involving benzaldehyde derivatives has evolved from simple substitutions to the creation of highly complex and functionalized molecules. A primary trajectory involves using the benzaldehyde core as a scaffold and introducing diverse functional groups, particularly at the para-position, to modulate electronic properties and provide handles for further synthetic elaboration. These modifications are aimed at creating advanced intermediates that serve as building blocks for larger, more intricate target molecules.

Current research focuses on developing efficient, one-pot, and multi-component reactions to synthesize these derivatives, aligning with the principles of green chemistry. The strategic functionalization of the benzaldehyde ring allows for its use in synthesizing a wide range of compounds, from fluorescent probes to bioactive molecules. Collaborations between academic research institutions and industry players are driving innovation in manufacturing processes and the development of novel benzaldehyde derivatives with tailored chemical properties for specific applications in pharmaceuticals and materials science.

Scope and Objectives of Academic Research on this compound

Academic research on this compound primarily focuses on its utility as a versatile synthetic intermediate for constructing novel organic compounds with potential biological activity. The core objective is to leverage its distinct structural features: the reactive aldehyde and the stable piperidine-amide moiety.

The scope of research includes:

Exploitation of Aldehyde Reactivity : Studies investigate the use of the aldehyde group in various chemical reactions to build molecular diversity. This includes its condensation with active methylene (B1212753) compounds, formation of imines with primary amines, and reduction to alcohols or amines. These reactions allow the compound to serve as a key precursor for a wide range of more complex structures.

Building Block for Medicinal Chemistry : The compound is utilized as a starting material for the synthesis of potential pharmaceuticals, particularly those targeting infections or neurological disorders. The piperidine-amide portion is incorporated to enhance drug-like properties.

Investigation of Biological Activity : Research aims to explore the intrinsic biological properties of molecules derived from this scaffold. Based on the known bioactivity of many piperidine-containing compounds, derivatives of this compound are investigated for potential antimicrobial or cytotoxic effects against cancer cell lines.

The overarching objective is to establish this compound as a readily accessible and versatile platform for the efficient synthesis of new chemical entities for further evaluation in materials science and drug discovery programs.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 80020-14-0 | accelachem.com |

| Molecular Formula | C₁₃H₁₅NO₂ | |

| Molecular Weight | 217.26 g/mol | |

| Canonical SMILES | C1CCN(CC1)C(=O)C2=CC=C(C=C2)C=O | N/A |

| Structure | A benzaldehyde moiety substituted at the para (4) position with a piperidine-1-carbonyl group. |

Table 2: Potential Synthetic Utility of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Products | Reference |

| Aldehyde (-CHO) | Knoevenagel Condensation | α,β-Unsaturated carbonyl compounds | |

| Imine Formation (with R-NH₂) | Imines (Schiff bases) | ||

| Hydrogenation/Reduction | Benzylic alcohols or amines | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(piperidine-1-carbonyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-10-11-4-6-12(7-5-11)13(16)14-8-2-1-3-9-14/h4-7,10H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITGRKOJUBJCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288746 | |

| Record name | 4-(1-Piperidinylcarbonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80020-14-0 | |

| Record name | 4-(1-Piperidinylcarbonyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80020-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Piperidinylcarbonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Piperidine 1 Carbonyl Benzaldehyde

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comquizlet.com For 4-(piperidine-1-carbonyl)benzaldehyde, the most logical disconnection is at the amide bond, separating the molecule into a benzaldehyde (B42025) derivative and piperidine (B6355638). This approach is common for amides and esters. amazonaws.com

This primary disconnection suggests two main synthetic precursors: 4-formylbenzoic acid (or a derivative) and piperidine. The formation of the amide bond between these two fragments is a key step in the synthesis. smolecule.com

Classical and Modern Synthetic Approaches to the Benzaldehyde Moiety

The benzaldehyde moiety is a crucial component of the target molecule. Several methods exist for its synthesis and functionalization.

Classical approaches often involve the oxidation of toluene (B28343) derivatives or the hydrolysis of benzal halides. researchgate.net However, these methods can sometimes lack selectivity, especially with substituted benzaldehydes.

Modern synthetic strategies offer more refined control. Friedel-Crafts functionalization of benzaldehyde can be used, though it typically leads to meta-substituted products. nih.gov A more versatile approach involves the halogenation of an aromatic ring followed by lithium-halogen exchange and reaction with an electrophilic formylating agent like dimethylformamide (DMF). nih.gov Another modern technique is the palladium-catalyzed carbonylation of aryl halides. nih.gov

A one-pot, two-step procedure involving the reduction of a Weinreb amide followed by a cross-coupling reaction provides an efficient route to various substituted benzaldehydes. rug.nl This method utilizes a stable aluminum hemiaminal as an intermediate, which protects the aldehyde functionality during the subsequent cross-coupling with organometallic reagents. rug.nl Furthermore, a synergistic triple catalysis system involving enamine, photoredox, and cobalt catalysis has been developed for the desaturative synthesis of aromatic aldehydes from cyclohexanecarbaldehyde precursors. nih.gov

Formation of the Piperidine-1-carbonyl Linkage: Amidation Reactions

The formation of the amide bond is a central transformation in the synthesis of this compound. This can be achieved through several amidation protocols.

Direct Amidation Protocols

Direct amidation involves the reaction of a carboxylic acid with an amine, often with the aid of a coupling reagent to facilitate the removal of water. One reported method for a similar compound involves dissolving piperidine in DMF with anhydrous potassium carbonate, followed by the addition of 4-fluorobenzaldehyde (B137897) and heating. nih.gov While this example uses a fluorinated benzaldehyde, the principle of direct coupling is relevant. Another approach utilizes boric acid as a catalyst for the solvent-free reaction of a carboxylic acid and urea (B33335), presenting a greener alternative to conventional methods. semanticscholar.org Enzymatic methods, such as those using Candida antarctica lipase (B570770) B (CALB), also offer a sustainable route for direct amide synthesis. nih.gov

Activated Carboxylic Acid Derivative Routes

A more common and often more efficient method for amide bond formation involves the activation of the carboxylic acid. nih.gov This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, anhydride, or ester. semanticscholar.orgnih.gov These activated intermediates then readily react with the amine (piperidine in this case) to form the desired amide.

For instance, 4-formylbenzoyl chloride can be reacted with piperidine to yield this compound. smolecule.com This method is widely used due to the high reactivity of acyl chlorides. semanticscholar.org The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can also effectively activate the carboxylic acid in situ for reaction with the amine. nih.gov

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and side products. For amidation reactions, several factors are considered:

Coupling Reagents: A systematic study on amide bond formation for DNA-encoded libraries found that a combination of EDC, HOAt, and N,N'-diisopropylethylamine (DIPEA) provided high conversion yields for a wide range of carboxylic acids and amines. nih.gov

Solvent: The choice of solvent can significantly impact the reaction. While polar aprotic solvents like DMF and N,N-dimethylacetamide (DMAc) are common, their potential toxicity is a concern. ucl.ac.uk Greener alternatives such as cyclopentyl methyl ether (CPME) and propylene (B89431) carbonate (PC) have shown excellent results in enzymatic amidation reactions. nih.gov In some cases, solvent-free conditions can be employed, further enhancing the green credentials of the synthesis. semanticscholar.org

Temperature: The reaction temperature can influence the rate and selectivity. For example, in a one-pot synthesis of piperidines from halogenated amides, controlling the temperature at -78 °C during the initial activation step was critical to prevent side reactions. nih.govresearchgate.net Enzymatic amidations have been optimized at around 60 °C. nih.gov

Catalyst: The use of catalysts can improve reaction efficiency. Boric acid has been shown to be an effective catalyst for solvent-free amidation. semanticscholar.org In some specialized amidation reactions, metal catalysts such as rhodium(III) have been explored. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Direct amidation methods are generally more atom-economical than those requiring stoichiometric activating agents. ucl.ac.uk

Use of Safer Solvents and Reagents: Avoiding the use of hazardous solvents like chlorinated hydrocarbons and reprotoxic dipolar aprotic solvents is a primary goal. ucl.ac.uk The use of greener solvents like CPME or water, or performing reactions under solvent-free conditions, aligns with this principle. semanticscholar.orgnih.gov Replacing toxic reagents like thionyl chloride with greener alternatives is also important. semanticscholar.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. nih.govresearchgate.net The development of highly active catalysts can facilitate reactions under milder conditions.

Use of Renewable Feedstocks and Catalysis: While not always directly applicable to this specific synthesis, the broader principles of using renewable starting materials and catalytic rather than stoichiometric reagents are central to green chemistry. semanticscholar.orgnih.gov Enzymatic and other catalytic approaches to amidation are prime examples of this principle in action. nih.gov Electrosynthesis is also emerging as a sustainable method for amide bond formation. rsc.org

By carefully selecting synthetic strategies and optimizing reaction conditions with these principles in mind, the synthesis of this compound can be made more efficient and environmentally benign.

Stereoselective Synthesis Considerations in Piperidine and Benzaldehyde Chemistry

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are paramount when considering the synthesis of its potential chiral derivatives or when utilizing synthetic routes that proceed through chiral intermediates. The stereochemical configuration of piperidine-containing compounds can be crucial for their pharmaceutical activity. google.com

The stereoselective synthesis of piperidine rings is a well-developed field, driven by the prevalence of this motif in natural products and pharmaceuticals. nih.gov Methodologies often focus on creating specific stereoisomers, which can be critical for biological activity. Various strategies have been devised to achieve high levels of stereoselectivity.

One prominent approach involves catalyst-controlled C-H functionalization. For instance, the choice of a chiral dirhodium tetracarboxylate catalyst can significantly influence the diastereoselectivity and enantioselectivity of reactions involving N-protected piperidines. nih.gov The catalyst and the protecting group on the piperidine nitrogen work in concert to direct the functionalization to a specific position with a high degree of stereocontrol. researchgate.net For example, rhodium-catalyzed C-H insertion reactions have been optimized to yield specific diastereomers of substituted piperidines by carefully selecting the catalyst and reaction conditions. nih.gov

Another powerful method is the use of chiral auxiliaries. D-arabinopyranosylamine has been employed as a stereodifferentiating auxiliary to achieve the synthesis of 2-substituted dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can then be further transformed into variously substituted piperidine derivatives. cdnsciencepub.com Gold-catalyzed cyclization of N-homopropargyl amides represents another modern technique, providing a modular and flexible route to piperidin-4-ols with excellent diastereoselectivity. nih.gov

The following table summarizes the performance of different rhodium catalysts in the C2 functionalization of N-protected piperidines, highlighting the impact of catalyst choice on stereochemical outcomes. nih.gov

| Catalyst | Protecting Group | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Rh₂(S-DOSP)₄ | N-Boc | 1:1 | - |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-Boc | 5.3:1 | 83% |

| Rh₂(R-TPPTTL)₄ | N-Boc | 27:1 | 69% |

| Rh₂(R-TPPTTL)₄ | N-Bs | >30:1 | 77% |

| Data sourced from a study on the site-selective and stereoselective synthesis of piperidine derivatives. nih.gov |

Regarding the benzaldehyde portion, stereoselectivity becomes a factor in reactions involving the aldehyde group, such as aldol (B89426) additions, hydrocyanation, or Grignard reactions, which can create a new chiral center at the carbonyl carbon. While benzaldehyde itself is prochiral, reactions with chiral reagents or catalysts can lead to enantiomerically enriched products. Tandem reactions, for example, can be designed to create ortho-substituted benzaldehydes from an in-situ generated α-amino alkoxide, where stereocontrol could be introduced. liberty.edu The synthesis of functionalized benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure using a stable aluminum hemiaminal as an intermediate also presents opportunities for stereoselective transformations. nih.govacs.org

Scale-Up Methodologies for Research Applications

Transitioning the synthesis of this compound from a laboratory benchtop to a larger, pilot-plant scale for extensive research requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and consistency. The core reaction, an amide bond formation between a derivative of terephthalic acid (like 4-formylbenzoic acid) and piperidine, is a common transformation in process chemistry.

A primary concern in scaling up amidation reactions is the choice of coupling reagents. researchgate.net While numerous reagents are effective on a small scale, their suitability for large-scale synthesis varies significantly based on cost, safety, atom economy, and the nature of the byproducts. researchgate.netacs.org For instance, carbodiimide-based reagents like DCC are effective but can generate difficult-to-remove urea byproducts. Reagents like 1,1'-Carbonyldiimidazole (CDI) are considered "greener" options and can be advantageous as the byproduct, imidazole (B134444), can also act as a base in the reaction. bohrium.comscribd.com

Solvent-free, mechanochemical methods are emerging as a sustainable and scalable alternative to traditional solution-phase synthesis. bohrium.com Using techniques like ball milling can lead to high yields, sometimes superior to solvent-based methods, and simplifies product purification to simple washing and filtration. bohrium.com This approach has been successfully applied to the synthesis of various amides, demonstrating its potential for industrial production. bohrium.com

The table below outlines key practical considerations for selecting reagents for large-scale amidation processes.

| Factor | Considerations for Scale-Up | Example Reagents |

| Cost | Reagent cost per mole is a major driver for industrial processes. scribd.com | Boric acid (B(OH)₃) is inexpensive; PyBOP is very expensive. scribd.com |

| Safety | Toxicity, handling risks, and thermal stability are critical. researchgate.net | PCl₅ is highly reactive and hazardous; T3P® is often considered a safer alternative to other coupling reagents. |

| Atom Economy | Minimizing waste by maximizing the incorporation of starting materials into the final product. | Reagents that generate volatile or easily removable byproducts are preferred. |

| Byproduct Removal | The ease of separating byproducts from the desired product impacts process efficiency and cost. researchgate.net | CDI generates imidazole (can be washed out); DCC generates DCU (often requires filtration). scribd.com |

| Reaction Conditions | Mild conditions (ambient temperature, atmospheric pressure) are preferable for safety and energy efficiency. researchgate.net | Mechanochemical methods can often be performed at room temperature without external heating. bohrium.com |

Furthermore, process optimization for a specific target like this compound would involve a detailed study of reaction parameters. A scalable synthesis of the related N-benzyl-4-formylpiperidine was achieved by modifying a reducing agent to convert an ester to an aldehyde, where extensive research into the effects of additives like potassium tert-butoxide was necessary to suppress byproduct formation. researchgate.net Such detailed optimization, including control of temperature, addition rates, and purification methods, is essential for establishing a viable and robust large-scale synthetic process for research quantities of this compound.

Chemical Reactivity and Derivatization Studies of 4 Piperidine 1 Carbonyl Benzaldehyde

Reactivity of the Aldehyde Functionality: Nucleophilic Additions and Condensations

The aldehyde group is a key site for various chemical reactions, including nucleophilic additions and condensations. These reactions are fundamental to constructing more complex molecular architectures.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a widely utilized carbon-carbon bond-forming reaction in organic synthesis. bas.bgwikipedia.org It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base, typically an amine like piperidine (B6355638), to yield an α,β-unsaturated product. wikipedia.orgthermofisher.commychemblog.com This reaction is noted for its simplicity and environmental friendliness, as water is often the only byproduct. bas.bg

In the context of 4-(piperidine-1-carbonyl)benzaldehyde, the aldehyde functionality readily participates in Knoevenagel condensations with various active methylene compounds. These compounds typically possess two electron-withdrawing groups, such as malonic esters, ethyl acetoacetate, malononitrile, and cyanoacetic acid. wikipedia.orgthermofisher.com The reaction is catalyzed by a weak base, and piperidine itself can serve this catalytic role. tandfonline.comresearchgate.net

For instance, the reaction of this compound with thiazolidine-2,4-dione, an active methylene compound, is used to synthesize intermediates for glitazone drugs. researchgate.net The reaction conditions, such as the choice of catalyst and solvent, can influence the reaction rate and yield. thermofisher.comresearchgate.net Studies have shown that various aldehydes can undergo this condensation, and the reaction can be promoted by catalysts like piperidine. tandfonline.comnih.gov In some cases, the reaction can proceed without a catalyst in a mixture of water and ethanol. bas.bg

The products of these reactions are typically E-alkenes, which is an advantage over other olefination reactions like the Wittig reaction that may produce a mixture of E and Z isomers. bas.bg The general mechanism involves the formation of an enolate ion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final α,β-unsaturated product. mychemblog.com

Table 1: Examples of Knoevenagel Condensation Reactions

| Active Methylene Compound | Catalyst | Product Type |

| Malononitrile | Piperidine | α,β-unsaturated dinitrile |

| Ethyl Cyanoacetate | Piperidine | α,β-unsaturated cyanoester |

| Thiazolidine-2,4-dione | Piperidine/Pyrrolidine | Glitazone intermediates |

| Diethyl Malonate | Diethylamine | Bis-adduct |

| Ethyl Acetoacetate | Piperidine | Ethyl benzylidene acetoacetate |

Wittig and Horner-Wadsworth-Emmons Olefinations (General Aldehyde Reactivity)

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org The Wittig reaction utilizes a phosphonium (B103445) ylide to react with a carbonyl compound, forming a new carbon-carbon double bond. masterorganicchemistry.comlibretexts.org A key advantage of the Wittig reaction is the precise placement of the double bond. libretexts.org The reaction is broadly applicable and tolerates a variety of functional groups. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.org This often leads to higher yields and easier removal of byproducts. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgnih.gov However, modifications to the phosphonate (B1237965) reagents, such as those developed by Still and Gennari, can lead to high Z-selectivity. nih.gov

While specific examples of Wittig or HWE reactions with this compound are not detailed in the provided search results, the general reactivity of aldehydes suggests that it would readily undergo these transformations. nih.govthieme-connect.comresearchgate.net For instance, various aldehydes are routinely used in HWE reactions to produce α,β-unsaturated esters. nih.gov The choice of phosphonate reagent and reaction conditions can be tailored to achieve the desired stereoselectivity (E or Z) of the resulting alkene. nih.gov

Reductive Amination Strategies

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. The reaction of 4-(piperidin-1-yl)benzaldehyde (B83096) with various amines can produce imines, which can then be reduced to the corresponding amines. researchgate.net A study details the synthesis of novel α-aminophosphonates from imines derived from 4-(piperidine-1-yl)benzaldehyde using triethylphosphite and dilute HCl under ultrasound irradiation. researchgate.net

Another approach involves the Leuckart–Wallach reaction, a classic method for the reductive amination of carbonyl compounds. mdpi.com This reaction has been used to introduce new aryl and alkyl fragments into the structure of aromatic amines. mdpi.com While direct application to this compound isn't specified, the general principle of reductive amination is well-established for aldehydes. oup.com For example, various aldehydes can be subjected to direct reductive amination using reagents like lithium perchlorate (B79767) and a zirconium borohydride–piperazine complex. sci-hub.se

Oxidation Reactions

The aldehyde group of this compound can be oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. researchgate.netnih.gov For instance, hydrogen peroxide in the presence of a base is an effective system for oxidizing electron-rich aromatic aldehydes to their corresponding carboxylic acids. researchgate.net Another method involves the use of a Mn(II)/pyridin-2-carboxylato catalyst with peracetic acid, which can convert primary alcohols (often formed in situ from aldehydes) to carboxylic acids with high selectivity. qub.ac.uk

The resulting carboxylic acid, 4-(piperidine-1-carbonyl)benzoic acid, can be a valuable intermediate for further derivatization, such as in the synthesis of amides or esters.

Transformations Involving the Amide Linkage: Hydrolysis and Reduction

The amide bond in this compound can undergo hydrolysis to yield 4-formylbenzoic acid and piperidine. This reaction is typically catalyzed by acid or base. researchgate.netresearchgate.net The stability of the amide bond can be influenced by its surrounding chemical environment. researchgate.net Metal complexes, such as those containing Zr(IV), have been shown to catalyze the hydrolysis of amide bonds in peptides under physiological conditions. nih.govrsc.org

Reduction of the amide group is another possible transformation. While specific examples for this compound are not provided, tertiary amides can be reduced to the corresponding amines. frontiersin.org For instance, iridium catalysts with silane (B1218182) reductants are used for the catalytic reduction of amides. frontiersin.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (General Benzaldehyde (B42025) Reactivity)

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is primarily dictated by the electronic properties of its two substituents: the aldehyde group (-CHO) and the piperidine-1-carbonyl group. In general, aromatic aldehydes and ketones undergo electrophilic substitution where the carbonyl group acts as a deactivating and meta-directing group. This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. youtube.com The polarization of the carbon-oxygen double bond makes the carbonyl carbon electrophilic and the oxygen nucleophilic.

A common example of electrophilic aromatic substitution is the nitration of benzaldehyde. classace.io This reaction typically involves the use of concentrated nitric acid and a strong acid catalyst like sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. classace.io The electrophile then attacks the benzene ring to form a resonance-stabilized intermediate, followed by deprotonation to restore aromaticity and yield the substituted product. classace.io Given the directing effects of the substituents in this compound, electrophilic substitution reactions are expected to yield a mixture of products, with the substitution pattern depending on the specific reaction conditions and the nature of the electrophile.

| Reaction Type | Reagents | General Product Type | Directing Influence of -CHO |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted benzaldehyde | Meta-directing youtube.comclassace.io |

| Halogenation | X₂ (e.g., Br₂, Cl₂), Lewis Acid (e.g., FeX₃, AlX₃) | Halo-substituted benzaldehyde | Meta-directing wikipedia.org |

| Sulfonation | Fuming H₂SO₄ | Benzenesulfonic acid derivative | Meta-directing wikipedia.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted benzaldehyde | Meta-directing wikipedia.org |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Alkyl-substituted benzaldehyde | Meta-directing wikipedia.org |

Metal-Catalyzed Coupling Reactions Utilizing this compound

This compound serves as a valuable building block in various metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The aldehyde functionality can be transformed into other reactive groups, such as N-tosylhydrazones, which can then participate in transition-metal-catalyzed carbene coupling reactions. nih.gov This approach significantly expands the synthetic utility of aldehydes in constructing complex molecular architectures. nih.gov

Palladium-catalyzed reactions are particularly prominent in this context. For instance, palladium-catalyzed cross-coupling reactions of N-sulfonylhydrazones derived from aldehydes with aryl or benzyl (B1604629) halides can produce a variety of structurally diverse products. organic-chemistry.org These reactions often proceed through the formation of metal carbenes. organic-chemistry.org Metal-Organic Frameworks (MOFs) have also emerged as efficient heterogeneous catalysts for coupling reactions like the Suzuki-Miyaura coupling, offering advantages such as high surface area and easy recovery. researchgate.net

The aldehyde group in this compound can also be a participant in other types of coupling reactions. For example, metal-free thermal organocatalytic pinacol (B44631) coupling of arylaldehydes can be achieved using catalysts like t-butyl isonicotinate (B8489971) with bis(pinacolato)diboron (B136004) as a co-reducing agent to afford 1,2-diols. nih.gov

| Coupling Reaction | Catalyst/Reagents | Reactant Derived from Aldehyde | Product Type |

| Carbene Coupling | Palladium catalyst (e.g., Pd₂(dba)₃/PPh₃) organic-chemistry.org | N-Tosylhydrazone | Alkenes, Cyclopropanes, etc. |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Aryl halide or triflate derivative | Biaryl compounds |

| Pinacol Coupling | t-Butyl isonicotinate, B₂pin₂ | Aldehyde | 1,2-Diols nih.gov |

Synthesis of Advanced Intermediates and Complex Scaffolds from this compound

The dual reactivity of the aldehyde and the piperidine moiety makes this compound a versatile starting material for the synthesis of more complex molecules and advanced intermediates. smolecule.com The aldehyde group can readily undergo reactions such as Knoevenagel condensation, formation of imines, and reduction to alcohols or amines. smolecule.com

One notable application is in the synthesis of piperidine-based thiosemicarbazones. nih.gov These compounds are synthesized by reacting this compound with various thiosemicarbazides. nih.gov This molecular hybridization approach combines the structural features of both parent molecules to create new compounds with potentially enhanced biological activities. nih.gov

Furthermore, imines derived from 4-(piperidine-1-yl)benzaldehyde (a related compound) have been used to synthesize novel α-aminophosphonates through reaction with triethylphosphite. researchgate.net This highlights the utility of the aldehyde group in forming C-N bonds, which can then be further functionalized. The piperidine ring itself is a common scaffold in medicinal chemistry, and derivatives of this compound are used as building blocks for various pharmaceuticals. smolecule.comnih.gov For instance, it is a reactant for the synthesis of anti-inflammatory agents and NR2B selective NMDA receptor antagonists.

| Reaction of Aldehyde Group | Reagents | Intermediate/Product Scaffold | Potential Application |

| Thiosemicarbazone Formation | Thiosemicarbazide derivatives | Piperidine-based thiosemicarbazones nih.gov | DHFR inhibitors nih.gov |

| Imine Formation followed by α-Aminophosphonate Synthesis | Primary amine, Triethylphosphite, HCl | α-Aminophosphonates researchgate.net | Antibacterial agents researchgate.net |

| Knoevenagel Condensation | Active methylene compound, Base | α,β-Unsaturated carbonyl compounds smolecule.com | Organic synthesis building blocks smolecule.com |

| Reduction | Reducing agent (e.g., NaBH₄) | (4-(Piperidine-1-carbonyl)phenyl)methanol | Intermediate for further synthesis |

Advanced Spectroscopic and Structural Elucidation Techniques in the Research of 4 Piperidine 1 Carbonyl Benzaldehyde

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 4-(Piperidine-1-carbonyl)benzaldehyde, HRMS confirms its molecular formula, C₁₂H₁₅NO, by measuring the mass-to-charge ratio (m/z) of its molecular ion to several decimal places. The theoretical exact mass allows for unequivocal formula confirmation, distinguishing it from other potential isomers.

Electron impact ionization in mass spectrometry leads to predictable fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is a molecular fingerprint. For this compound, the molecular ion peak [M]⁺ is observed at m/z 189.25. scbt.com Key fragmentation pathways include the loss of a hydrogen atom to form the [M-H]⁺ ion (m/z 188) and the loss of the formyl radical (-CHO) to yield a significant fragment at m/z 160. docbrown.infolibretexts.orgslideshare.net Other characteristic fragments arise from the cleavage of the amide bond and the piperidine (B6355638) ring.

Table 1: Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Fragment Ion | Description |

| 189.25 | [C₁₂H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 188.24 | [C₁₂H₁₄NO]⁺ | Loss of a hydrogen atom [M-H]⁺ |

| 160.23 | [C₁₁H₁₄N]⁺ | Loss of the formyl group [M-CHO]⁺ |

| 112.08 | [C₆H₁₀NO]⁺ | Piperidinylcarbonyl cation |

| 84.08 | [C₅H₁₀N]⁺ | Piperidine fragment |

Note: The data in this table is predicted based on known fragmentation patterns of similar structures and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete chemical structure of an organic molecule in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the entire carbon framework and the placement of protons.

1D NMR provides fundamental information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

In the ¹H NMR spectrum of this compound, the aldehyde proton (-CHO) is highly deshielded and appears as a distinct singlet at approximately δ 9.9 ppm. researchgate.netdocbrown.info The protons on the benzene (B151609) ring appear in the aromatic region (δ 7.0-8.0 ppm). nih.gov Due to the substitution pattern, the protons ortho to the aldehyde group are expected at a different chemical shift from those ortho to the amide group, resulting in a complex splitting pattern. The protons of the piperidine ring are found in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (α-protons) are shifted downfield (around δ 3.4-3.7 ppm) compared to the other ring protons (β- and γ-protons), which resonate further upfield (around δ 1.5-1.7 ppm). chemicalbook.com

The ¹³C NMR spectrum provides a count of the unique carbon atoms. The aldehyde carbonyl carbon is characteristically found far downfield, around δ 191 ppm. rsc.orgresearchgate.net The amide carbonyl carbon resonates at a slightly more upfield position, typically near δ 169 ppm. The aromatic carbons appear in the δ 110-150 ppm range, while the aliphatic carbons of the piperidine ring are observed between δ 24-48 ppm. organicchemistrydata.orgoregonstate.edu

Table 2: Typical ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Chemical Shift (ppm) Range | Multiplicity |

| Aldehyde (-CHO) | 9.9 - 10.0 | Singlet (s) |

| Aromatic (Ar-H) | 7.4 - 7.9 | Multiplet (m) |

| Piperidine (α-CH₂) | 3.4 - 3.7 | Multiplet (m) |

| Piperidine (β, γ-CH₂) | 1.5 - 1.7 | Multiplet (m) |

Note: Data is based on typical values for the constituent functional groups. docbrown.inforsc.org

Table 3: Typical ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Chemical Shift (ppm) Range |

| Aldehyde (C=O) | 190 - 192 |

| Amide (C=O) | 168 - 170 |

| Aromatic (C-subst.) | 135 - 150 |

| Aromatic (C-H) | 115 - 130 |

| Piperidine (α-C) | 43 - 48 |

| Piperidine (β-C) | 25 - 27 |

| Piperidine (γ-C) | 24 - 25 |

Note: Data is based on typical values for the constituent functional groups. rsc.orgresearchgate.net

2D NMR experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would show correlations between adjacent protons on the benzene ring and between neighboring protons within the piperidine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduhmdb.ca This technique is essential for unambiguously assigning the ¹³C peaks based on the more easily assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. lumenlearning.com The spectrum of this compound is distinguished by two strong carbonyl (C=O) stretching absorptions. fiveable.me The aldehyde C=O stretch appears around 1705 cm⁻¹ due to conjugation with the aromatic ring. pressbooks.pubopenstax.org The amide C=O stretch is typically observed at a lower frequency, around 1645 cm⁻¹. Other key absorptions include C-H stretching from the aromatic ring (~3100-3000 cm⁻¹) and the aliphatic piperidine ring (~2960-2850 cm⁻¹), as well as the characteristic pair of weak bands for the aldehyde C-H stretch near 2850 cm⁻¹ and 2750 cm⁻¹. openstax.orgdocbrown.info

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Aldehyde C-H Stretch | ~2850, ~2750 | Weak |

| Aldehyde C=O Stretch | 1710 - 1700 | Strong |

| Amide C=O Stretch | 1650 - 1640 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-N Stretch | 1350 - 1200 | Medium |

Note: Frequencies are typical values for the respective functional groups.

Raman Spectroscopy Applications in Solid-State Analysis

Raman spectroscopy, like IR, probes molecular vibrations but is governed by different selection rules, making it a complementary technique. nih.gov It is particularly sensitive to non-polar, symmetric bonds and is well-suited for solid-state analysis. nih.gov In the study of this compound, Raman spectroscopy could be used to characterize the crystalline form of the solid material. Strong signals would be expected for the aromatic ring C=C stretching vibrations and the C=O carbonyl groups. rsc.org This technique is highly effective for identifying different polymorphic forms, as the crystal packing differences between polymorphs lead to distinct shifts in the Raman spectra.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystal lattice. nih.gov Application of this technique to this compound would yield exact bond lengths, bond angles, and torsion angles. This data would reveal the solid-state conformation of the molecule, including the planarity of the benzaldehyde (B42025) and amide groups and the chair conformation of the piperidine ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. While no public crystal structure for this specific compound is noted, the technique is standard for related small molecules. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (If applicable)

A comprehensive review of the scientific literature did not yield specific studies employing Circular Dichroism (CD) spectroscopy for the analysis of chiral derivatives of this compound. However, the principles of CD spectroscopy represent a powerful and highly relevant technique for the stereochemical elucidation of such compounds, should they be synthesized. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing critical information about their three-dimensional structure.

The potential application of CD spectroscopy would be invaluable in the study of chiral derivatives of this compound, particularly where chirality is introduced in the piperidine ring or via substituents. For any chiral molecule, its enantiomer will produce a CD spectrum that is a mirror image. This characteristic makes CD spectroscopy a definitive tool for distinguishing between enantiomers and assessing enantiomeric purity.

In a hypothetical scenario, if a chiral center were introduced at a specific position on the piperidine ring of this compound, CD spectroscopy could be used to:

Determine Absolute Configuration: By comparing experimentally obtained CD spectra with those predicted from quantum chemical calculations, the absolute configuration (R or S) of the chiral center could be assigned. This is a common approach in modern stereochemical analysis.

Analyze Conformational Changes: The CD spectrum of a molecule is highly sensitive to its conformation. nih.gov For flexible molecules like piperidine derivatives, which can exist in various chair and boat conformations, CD spectroscopy can provide insights into the predominant solution-state conformation and how it might be influenced by solvent or temperature changes. nih.gov

Monitor Stereoselective Reactions: During the synthesis of a single enantiomer of a chiral derivative, CD spectroscopy could be used to monitor the progress and stereoselectivity of the reaction.

While direct experimental data for chiral derivatives of this compound is not available, the table below outlines the potential application of CD spectroscopy for a hypothetical chiral derivative. This illustrates the type of data that would be generated and its significance in structural elucidation.

Hypothetical Application of CD Spectroscopy to a Chiral Derivative of this compound

| Parameter | Hypothetical Observation | Significance |

| Wavelength of Maximum Absorption (λmax) | Positive or negative Cotton effect in the UV region | Indicates the presence of a chromophore in a chiral environment. The sign of the Cotton effect is crucial for stereochemical assignment. |

| Molar Circular Dichroism (Δε) | Non-zero value | Confirms the sample is chiral and not a racemic mixture. The magnitude of Δε relates to the rigidity of the chiral structure. |

| Comparison with Enantiomer | Mirror-image CD spectrum | Provides definitive proof of the enantiomeric relationship between two samples. |

| Solvent-Dependent Spectral Changes | Alterations in the CD spectrum upon changing solvent polarity | Suggests conformational flexibility and provides information on solute-solvent interactions that stabilize certain conformers. |

The synthesis of various chiral piperidine derivatives is an active area of research, often for applications in medicinal chemistry and catalysis. nih.govwhiterose.ac.ukresearchgate.netrsc.orgnih.gov The development of chiral derivatives of this compound would logically be followed by their structural and stereochemical characterization, for which Circular Dichroism spectroscopy would be an indispensable analytical tool.

Computational Chemistry and Theoretical Investigations of 4 Piperidine 1 Carbonyl Benzaldehyde

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum mechanical calculations are fundamental to understanding the electronic characteristics of a molecule. For aromatic carbonyl compounds like 4-(piperidine-1-carbonyl)benzaldehyde, methods such as ab initio and Density Functional Theory (DFT) are employed to model the electronic structure and molecular orbitals. epa.gov

Key electronic properties are derived from the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical polarizability. researchgate.net A smaller energy gap suggests higher reactivity and easier electronic transitions. mdpi.com

In studies of related benzaldehyde (B42025) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been used to determine these properties. researchgate.netjocpr.com For instance, in 4-(2-Pyridyl) benzaldehyde, the HOMO-LUMO energy gap was calculated to understand its electronic transitions and reactivity. researchgate.net Similar calculations for this compound would elucidate how the piperidine-1-carbonyl group modulates the electronic properties of the benzaldehyde core.

Table 1: Key Electronic Properties Calculated via QM Methods

| Property | Significance | Typical Computational Method |

|---|---|---|

| HOMO Energy | Electron-donating ability, related to ionization potential. | DFT (e.g., B3LYP/6-31G(d,p)) |

| LUMO Energy | Electron-accepting ability, related to electron affinity. | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability, electronic transition energy. | DFT (e.g., B3LYP/6-31G(d,p)) |

| Ionization Potential (IP) | Energy required to remove an electron. | Calculated from HOMO energy |

| Electron Affinity (EA) | Energy released when an electron is added. | Calculated from LUMO energy |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Calculated from (IP-EA)/2 |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

DFT is a powerful tool for investigating chemical reactivity and elucidating reaction mechanisms at the molecular level. scirp.org For this compound, DFT studies can predict sites susceptible to nucleophilic and electrophilic attack and model the energetic profiles of its reactions.

Molecular Electrostatic Potential (MEP) maps are a key output of DFT calculations, visualizing the charge distribution on the molecule's surface. researchgate.net Electron-rich regions (negative potential), such as the area around the carbonyl oxygen, are identified as likely sites for electrophilic attack, while electron-poor regions (positive potential) are susceptible to nucleophilic attack. mdpi.com

Furthermore, DFT is used to model entire reaction pathways by locating transition states (TS) and intermediates. Studies on the reaction of benzaldehyde with amines to form Schiff bases, for example, have identified transition states corresponding to nucleophilic attack, internal rearrangements, and the final elimination of water. nih.gov The calculated energy barriers for these steps provide a quantitative understanding of the reaction kinetics. Such an approach applied to this compound could detail its condensation reactions or other transformations involving the aldehyde group.

Conformational Analysis and Energy Landscapes via Molecular Mechanics (MM) and QM Methods

The flexibility of the piperidine (B6355638) ring and the rotational freedom around the C-N amide bond and the aryl-carbonyl bond mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional structures and the energy barriers between them.

Both Molecular Mechanics (MM) and Quantum Mechanics (QM) methods are utilized for this purpose. MM methods, such as the MM2 force field, are computationally efficient for scanning the potential energy surface and identifying low-energy conformers. nih.gov QM methods, particularly DFT, are then used to obtain more accurate energy values for these conformers.

Studies on 4-substituted piperidines show that the piperidine ring typically adopts a chair conformation, with the substituent at position 4 occupying either an axial or equatorial position. nih.govnih.gov The relative energy of these conformers is a crucial factor. For many 4-substituted piperidines, the equatorial conformation is favored, but polar substituents can alter this preference. nih.govnih.gov Molecular mechanics calculations have been shown to predict these conformational energies with high accuracy. nih.gov

Table 2: Calculated Relative Conformational Energies for 4-Substituted Piperidines

| 4-Substituent (R) | Conformation | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Prodine (3-demethyl) | Phenyl Axial | 1.9 | nih.gov |

| Ketobemidone | Phenyl Axial | 0.7 | nih.gov |

| Meperidine | Phenyl Axial | 0.6 | nih.gov |

| Polar Substituents (F, OH, Br) | Axial (Protonated) | Favored (Stabilized by ~0.7-0.8 kcal/mol upon protonation) | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solvents or Condensed Phases (General theoretical method)

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. This method solves Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes, conformational changes, and interactions with the surrounding environment, such as a solvent. rsc.org

To perform an MD simulation of this compound, a force field is first required. A force field is a set of parameters that defines the potential energy of the system. General-purpose force fields like the General Amber Force Field (GAFF) are often used for organic molecules. unica.it The atomic charges can be assigned using semi-empirical methods like AM1-BCC. unica.it

The molecule is then placed in a simulation box, typically filled with explicit solvent molecules (e.g., water, DMSO). The system is equilibrated, and then a production simulation is run for a duration sufficient to sample the relevant molecular motions. Analysis of the resulting trajectory can reveal stable conformations, the dynamics of the piperidine ring, rotational barriers, and the formation and lifetime of intermolecular interactions (e.g., hydrogen bonds) with solvent molecules. researchgate.net This provides a detailed picture of how the molecule behaves in a condensed phase, which is often more representative of experimental conditions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, especially DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. nih.gov

Vibrational spectra (FT-IR and FT-Raman) can be simulated by calculating the harmonic vibrational frequencies after a geometry optimization. researchgate.net While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and the neglect of solvent effects, they can be scaled by an empirical factor to achieve good agreement. researchgate.net This allows for a detailed assignment of the experimental vibrational bands.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Calculations are often performed on the optimized geometry of the molecule, and the results can be compared directly with experimental spectra, aiding in structural elucidation. nih.govnih.gov Similarly, electronic absorption spectra (UV-Vis) can be calculated using Time-Dependent DFT (TD-DFT), which provides information on excitation energies and oscillator strengths corresponding to electronic transitions. researchgate.netmdpi.com

Table 3: Example of Calculated vs. Experimental Spectroscopic Data for a Related Compound

| Compound | Spectrum | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|

| 4-(methylsulfanyl)-3[...]quinoline-2(1H)-one | ¹³C NMR (C=O) | 171.33 ppm | Not specified | nih.gov |

| 4-(methylsulfanyl)-3[...]quinoline-2(1H)-one | ¹H NMR (N-H) | 19.40 ppm | Not specified | nih.gov |

| 4-(2-Pyridyl) benzaldehyde | UV-Vis (Ethanol) | Not specified | ~250 nm, ~285 nm | researchgate.net |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are invaluable in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.

The development of a QSAR/QSPR model for derivatives of this compound involves several steps. First, a set of derivatives with known activities or properties is collected. Second, a variety of molecular descriptors are calculated for each molecule. These descriptors quantify different aspects of the molecular structure, including:

Electronic: Dipole moment, HOMO/LUMO energies, partial charges. mdpi.com

Steric/Topological: Molecular weight, surface area, molar refractivity, connectivity indices. nih.govmdpi.com

Hydrophobic: LogP, aqueous solubility (LogS). mdpi.com

Finally, a mathematical equation is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Artificial Neural Networks) to link the descriptors to the observed activity/property. nih.govresearchgate.net Robust models, validated internally and externally, can then be used to guide the design of new derivatives with enhanced potency or desired properties. nih.govnih.gov

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Modeling

| Descriptor Type | Example Descriptor | Information Encoded | Reference |

|---|---|---|---|

| Electronic | ELUMO (LUMO Energy) | Electron accepting ability, reactivity. | mdpi.com |

| Electronic | Electrophilicity index (ω) | Global electrophilic nature. | mdpi.com |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. | mdpi.com |

| Physicochemical | Aqueous Solubility (LogS) | Solubility in water. | mdpi.com |

| Topological | Polar Surface Area (PSA) | Sum of surfaces of polar atoms. | mdpi.com |

| Constitutional | Refractive Index (n) | How light propagates through the substance. | mdpi.com |

Investigation of Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. Computational methods are used to investigate these non-covalent interactions, which include hydrogen bonds and π-π stacking.

In the crystal structure of related compounds like 4-phenyl-benzaldehyde, C-H···O hydrogen bonds have been identified as a key interaction, where the aldehyde C-H group acts as a donor to the carbonyl oxygen of an adjacent molecule, often forming dimers. nih.gov The carbonyl oxygen of this compound is a strong hydrogen bond acceptor, and various aromatic and aliphatic C-H groups can act as donors.

The phenyl ring provides a platform for π-π stacking interactions. Energetic analysis of crystal packing can decompose the total interaction energy into its Coulombic, polarization, dispersion, and repulsion components, revealing the nature and strength of these interactions. researchgate.net Studies on substituted piperidine hydrates have also shown how hydrogen bonding networks involving water molecules can lead to complex and stable supramolecular architectures. rsc.org Understanding these interactions is crucial for crystal engineering and controlling the solid-state properties of materials based on this scaffold.

Applications of 4 Piperidine 1 Carbonyl Benzaldehyde and Its Derivatives in Advanced Chemical Research

Role as a Key Synthetic Building Block for Novel Organic Architectures

The primary utility of 4-(Piperidine-1-carbonyl)benzaldehyde lies in its role as a foundational building block for constructing diverse and complex organic molecules. The aldehyde functional group serves as a highly reactive handle for a multitude of classic and modern organic reactions, particularly multicomponent reactions (MCRs), which are highly valued for their efficiency and atom economy.

The compound is readily employed in the synthesis of various heterocyclic and acyclic structures. For instance, it undergoes condensation reactions with thiosemicarbazides to form thiosemicarbazone derivatives. This reaction involves the formation of an imine bond between the aldehyde's carbon and the hydrazine's nitrogen, creating a scaffold that can be further modified. Similarly, it is a key starting material for the synthesis of novel α-aminophosphonates. In a method utilizing ultrasound irradiation, imines derived from 4-(piperidine-1-yl)benzaldehyde react with triethylphosphite to yield α-aminophosphonates in excellent yields.

Furthermore, its application in four-component reactions highlights its versatility. In one such reaction, this compound can react with 2-aminobenzothiazole, a secondary cyclic amine (like piperidine (B6355638) itself), and an acetylenedicarboxylate (B1228247) to produce highly functionalized 2-pyrrolidinones. These reactions demonstrate the compound's ability to generate significant molecular complexity from simple starting materials in a single synthetic operation. The convergence and high bond-forming index of MCRs make this compound an efficient precursor for creating libraries of novel compounds.

| Reaction Type | Reactants | Product Class | Key Features |

| Thiosemicarbazone Formation | Thiosemicarbazide derivatives | Thiosemicarbazones | One-step condensation; creates a versatile scaffold for further functionalization. |

| α-Aminophosphonate Synthesis | Amines, Triethylphosphite | α-Aminophosphonates | Forms imine intermediate; reaction is often promoted by ultrasound. |

| Four-Component Reaction | 2-Aminobenzothiazole, Secondary Amine, Acetylenedicarboxylate | Polyfunctionalized 2-pyrrolidinones | High-efficiency synthesis of complex heterocyclic systems in one pot. |

Development of Ligands for Catalysis and Coordination Chemistry

In the field of catalysis and coordination chemistry, the design of effective ligands is paramount. Ligands coordinate to a central metal atom, modulating its electronic and steric properties to control catalytic activity and selectivity. While specific documented examples of this compound as a ligand are not prevalent, its molecular structure contains the necessary features to function as a potential N,O-bidentate ligand.

The molecule possesses two potential coordination sites: the nitrogen atom of the piperidine ring and the oxygen atom of the carbonyl group. This N,O-donor motif is a common feature in ligands used for a variety of transition-metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and oxidations. The piperidine ring provides a stable, sterically defined backbone, while the carbonyl oxygen can act as a Lewis basic donor site. The benzaldehyde (B42025) group, while typically viewed as a reactive site for organic synthesis, could also participate in secondary interactions or be transformed into another coordinating group, further expanding its potential in ligand design. The development of chiral versions of such ligands could also be explored for applications in asymmetric catalysis.

Precursor for Advanced Polymeric Materials and Covalent Organic Frameworks (COFs)

The synthesis of advanced materials such as polymers and Covalent Organic Frameworks (COFs) relies on the use of well-defined molecular precursors (monomers) that can be linked together to form extended networks. The aldehyde functionality of this compound makes it a highly suitable candidate for such applications.

Aldehydes are widely used in polymerization reactions, most notably in condensation reactions with amines to form polyimines (also known as Schiff base polymers). These materials are investigated for their electronic properties, chemosensory abilities, and catalytic activity. The reaction of the difunctional or trifunctional amines with a dialdehyde (B1249045) like this compound (if it were modified to be a dialdehyde) or its reaction with a multifunctional amine would lead to the formation of a robust, cross-linked polymer.

More significantly, aldehydes are cornerstone building blocks in the synthesis of COFs. COFs are crystalline, porous materials constructed from organic monomers linked by strong covalent bonds. The reversible formation of imine bonds from aldehydes and amines is one of the most common strategies for COF synthesis, as the reversibility allows for "error-correction" during the crystallization process, leading to highly ordered structures. This compound could serve as a functional monomer in COF design, where the piperidine-carbonyl group would decorate the pores of the resulting framework. This functionalization could be used to tune the COF's properties, such as its affinity for specific guest molecules, its catalytic activity, or its stability.

Application in Sensor Technologies and Chemo-sensing Systems (General potential for highly functionalized aldehydes)

The development of chemical sensors for the detection of specific analytes is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. rsc.org Optical chemosensors, which signal the presence of an analyte through a change in color (colorimetric) or fluorescence, are particularly attractive due to their high sensitivity and potential for real-time analysis. nih.gov

Highly functionalized aldehydes are central to the design of many chemosensing systems. The aldehyde group is electrophilic and reacts readily with nucleophilic species. This reactivity is often exploited in sensors for amines, hydrazines, or even certain anions. Conversely, this compound can be used to develop probes that detect other molecules. For instance, a sensor molecule containing an amino or hydrazino group can be designed to react specifically with aldehydes. nih.gov Upon reaction with the aldehyde functionality of a compound like this compound, a new imine or hydrazone is formed, which alters the electronic structure of the sensor molecule, leading to a detectable optical response. nih.govnih.gov The piperidine-carbonyl portion of the molecule can help to modulate properties such as solubility in specific media and can influence the photophysical properties of the resulting adduct.

Utilization in Fluorescent Probes and Imaging Agents Research (General potential for benzaldehyde derivatives)

Fluorescent probes are indispensable tools in biology and medicine for visualizing and tracking biomolecules, ions, and cellular processes in real-time. acs.org Benzaldehyde derivatives are frequently employed as key components in the synthesis of "turn-on" fluorescent probes. nih.gov

A common design strategy involves a fluorophore that is rendered non-fluorescent or weakly fluorescent through a process called photoinduced electron transfer (PeT). In this design, an electron-rich amine group is attached to the fluorophore, which quenches its fluorescence. The probe is "turned on" when the amine group reacts with an analyte, such as an aldehyde, to form an imine. This conversion from an amine to an imine blocks the PeT process, restoring the molecule's fluorescence. nih.gov

This compound is an ideal building block for this type of application. It can be used as the aldehyde component that reacts with an amino-functionalized fluorophore to generate a fluorescent signal. Researchers can synthesize various fluorophores (e.g., based on coumarin, BODIPY, or benzothiadiazole scaffolds) with appended amino groups to act as the probe, which would then be activated by the aldehyde. acs.orgresearchgate.netnih.gov The piperidine-carbonyl group adds a level of tunability, allowing for adjustments to the probe's solubility, cell permeability, and electronic properties, which are critical for developing effective imaging agents.

Exploration as a Scaffold in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize large numbers of different but structurally related molecules, known as a library. These libraries are then screened for desired properties, such as biological activity. The efficiency of multicomponent reactions (MCRs) makes them a cornerstone of combinatorial synthesis.

As established, this compound is an excellent substrate for MCRs. Its aldehyde group can react with two or more other compounds in a single step to generate a complex product. By systematically varying the other components in the reaction, a large library of compounds can be generated from a single scaffold. For example, in a Ugi four-component reaction involving an amine, a carboxylic acid, and an isocyanide, using this compound as the aldehyde component allows for immense structural diversity. If ten different amines, ten different carboxylic acids, and ten different isocyanides are used, 1,000 unique products can be synthesized, all containing the core structure derived from the starting aldehyde. This approach allows for the efficient exploration of chemical space around the 4-(piperidine-1-carbonyl)phenyl scaffold to identify molecules with optimized properties.

Design and Synthesis of Biologically Relevant Probes for Mechanistic Studies (excluding clinical trials)

Beyond their use in imaging, derivatives of this compound serve as crucial tools for studying biological mechanisms at the molecular level. By synthesizing derivatives that can interact with specific biological targets like enzymes or receptors, researchers can probe their function, map active sites, and elucidate biochemical pathways.

A prominent example is the synthesis of thiosemicarbazone derivatives to act as enzyme inhibitors. Thiosemicarbazones derived from this compound have been synthesized and evaluated as potential inhibitors of the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the synthesis of nucleotides and is a well-established target for anticancer and antimicrobial drugs. By creating a series of these inhibitors with different substitutions, researchers can establish structure-activity relationships (SAR), which provide insight into how the molecules bind to the enzyme's active site. These studies are fundamental to rational drug design and understanding enzyme function.

| Derivative Class | Biological Target/Application | Research Purpose |

| Thiosemicarbazones | Dihydrofolate Reductase (DHFR) | To study enzyme inhibition and establish structure-activity relationships for a key metabolic enzyme. |

| α-Aminophosphonates | Various enzymes and biological systems | To synthesize compounds with potential bioactivity for screening and mechanistic investigation. |

Analytical Methodologies for Quantitative and Qualitative Assessment in Research Contexts

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like "4-(Piperidine-1-carbonyl)benzaldehyde". sinoshiny.com It is widely employed for purity determination, quantification, and analysis of the compound in complex mixtures. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. sinoshiny.com

For aromatic aldehydes, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of "this compound" would be influenced by its moderate polarity, stemming from the benzaldehyde (B42025) and piperidine (B6355638) amide moieties. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl group are strong chromophores. For enhanced sensitivity and selectivity, especially in complex biological or environmental samples, a fluorescence detector can be used after derivatization of the aldehyde group. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Aldehydes

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at a wavelength corresponding to the compound's absorbance maximum (e.g., ~254 nm) or Fluorescence Detector (after derivatization) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

This table presents a general method; specific conditions would require optimization for "this compound".

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. unodc.org While "this compound" itself may have limited volatility due to its molecular weight and polar amide group, GC-MS is invaluable for analyzing more volatile precursors, byproducts, or derivatives. It is particularly useful for monitoring the progress of its synthesis, for instance, by tracking the consumption of a more volatile starting material like 4-formylbenzoyl chloride or piperidine.

For direct analysis, derivatization may be necessary to increase the volatility and thermal stability of the compound. For example, the aldehyde group can be converted into a more volatile derivative. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized compound, allowing for unambiguous identification. nih.govnih.gov Selected Ion Monitoring (SIM) mode can be used for highly sensitive and selective quantification of the target analyte in complex mixtures. nih.govrsc.org

Table 2: Representative GC-MS Parameters for Analysis of Benzaldehyde Derivatives

| Parameter | Typical Conditions |

| GC Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) rsc.org |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) nih.gov |

| Oven Temperature Program | Initial temperature hold, followed by a ramp to a final temperature (e.g., 100 °C hold for 5 min, then ramp at 40 °C/min to 300 °C) rsc.org |

| Injection Mode | Split or splitless, depending on concentration |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV rsc.org |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis nih.govrsc.org |